molecular formula C10H10FN3 B14031402 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine

3-(3-Fluorobenzyl)-1H-pyrazol-5-amine

Cat. No.: B14031402
M. Wt: 191.20 g/mol
InChI Key: ICPFJUIHJXKXMO-UHFFFAOYSA-N
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Description

3-(3-Fluorobenzyl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a 3-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine typically involves the reaction of 3-fluorobenzyl chloride with 1H-pyrazol-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorobenzyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(3-Fluorobenzyl)-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluorobenzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the pyrazole ring and the 3-fluorobenzyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The fluorine atom, in particular, can enhance the compound’s stability and bioactivity.

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

5-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10FN3/c11-8-3-1-2-7(4-8)5-9-6-10(12)14-13-9/h1-4,6H,5H2,(H3,12,13,14)

InChI Key

ICPFJUIHJXKXMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=CC(=NN2)N

Origin of Product

United States

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